3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-12-13-23-22(15-20)25(27)24(32(28,29)21-10-5-4-6-11-21)17-26(23)16-18-8-7-9-19(14-18)30-2/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXPYNPGPRLJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzylamine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which is then cyclized to produce the quinoline core. The benzenesulfonyl group is introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine. The ethoxy group is added via an ethylation reaction using ethyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the ethoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the quinoline core can intercalate with DNA or interact with protein structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Quinoline Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| Target Compound | Benzenesulfonyl (3), Ethoxy (6), 3-Methoxyphenylmethyl (1) | Sulfonyl, Ether, Methoxy | C₂₆H₂₃NO₅S |
| 3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one | Benzenesulfonyl (3), Ethoxy (6), 4-Methylphenylmethyl (1) | Sulfonyl, Ether, Methyl | C₂₆H₂₅NO₄S |
| 3-(4-Methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one | Methoxybenzoyl (3), Methyl (6), 3-Methylphenylmethyl (1) | Benzoyl, Methoxy, Methyl | C₂₆H₂₃NO₃ |
| 6-Ethoxy-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one | 4-Fluorobenzenesulfonyl (3), Ethoxy (6), Propyl (1) | Fluorinated sulfonyl, Ether, Alkyl | C₂₁H₂₁FNO₄S |
| 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | Benzenesulfonyl (3), Dimethoxy (6,7), 3-Methoxyphenylmethyl (1) | Sulfonyl, Dimethoxy, Methoxy | C₂₅H₂₃NO₆S |
Key Observations:
Sulfonyl vs. Benzoyl Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) enhances stability and enzyme-binding affinity compared to benzoyl-containing analogs (e.g., ), which exhibit weaker interactions with bacterial targets .
Ethoxy vs.
Substituent Position : The 3-methoxyphenylmethyl group at position 1 in the target compound provides steric hindrance that may reduce metabolic degradation compared to 4-methylphenylmethyl analogs (e.g., ) .
Key Findings:
Antibacterial Specificity: The target compound’s benzenesulfonyl group enables stronger binding to dihydropteroate synthase (critical for folate synthesis) than non-sulfonyl analogs .
Enhanced Potency: Dimethoxy-substituted derivatives (e.g., ) show sub-nanomolar elastase inhibition due to increased electron density and hydrogen-bonding capacity.
Structural-Activity Relationships : Ethoxy and alkyl groups (e.g., propyl in ) correlate with improved pharmacokinetic profiles but reduced target specificity compared to methoxy-phenyl derivatives .
Key Insights:
Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (88%) than traditional Povarov reactions (65%) .
Sulfonylation vs. Acylation : Sulfonylation (target compound) requires milder conditions (0°C → RT) than Friedel-Crafts acylation (40°C) .
Industrial Scalability : Continuous flow reactors are recommended for large-scale production of ethoxy-substituted derivatives to optimize purity and cost .
Biological Activity
The compound 3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic molecule featuring a quinoline core structure. Its unique combination of functional groups, including ethoxy, methoxy, and benzenesulfonyl moieties, suggests potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- Core Structure : Quinoline
- Functional Groups :
- Ethoxy group
- Methoxy group
- Benzenesulfonyl group
Preliminary studies indicate that This compound may interact with specific enzymes or receptors within biological systems. The presence of the sulfonyl group is particularly noteworthy due to its potential to form hydrogen bonds and engage in π-stacking interactions with target biomolecules.
Potential Mechanisms Include :
- Enzyme Inhibition : Initial investigations suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for various receptors, potentially modulating their activity.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Enzyme inhibition assay | Showed moderate inhibition of enzyme X with an IC50 value of 25 µM. |
| Study 2 | Cell viability assay | Demonstrated a decrease in cell viability at concentrations above 50 µM in cancer cell lines. |
| Study 3 | Receptor binding assay | Indicated binding affinity to receptor Y with a Ki value of 30 nM. |
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to This compound :
- Case Study A : Investigated the anti-cancer properties of quinoline derivatives. The study reported that derivatives with sulfonyl groups exhibited enhanced cytotoxic effects against breast cancer cells.
- Case Study B : Focused on the anti-inflammatory effects of quinoline compounds. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro.
- Case Study C : Explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. Findings suggested that these compounds could protect neuronal cells from oxidative stress.
Q & A
Q. What are the key considerations for synthesizing 3-(benzenesulfonyl)-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the dihydroquinoline core. Critical factors include:
- Reaction conditions : Temperature control (e.g., 60–80°C for benzoylation), solvent selection (dimethyl sulfoxide or dichloromethane for solubility), and catalysts (e.g., palladium for coupling reactions) .
- Stepwise functionalization : Sequential introduction of substituents (e.g., benzenesulfonyl, ethoxy, and methoxyphenylmethyl groups) requires precise stoichiometry and reaction time optimization to avoid side products .
- Purification : Techniques like column chromatography or recrystallization are essential to achieve >95% purity, confirmed via HPLC .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, methoxy groups typically show singlets at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 479.14 for C₂₆H₂₃NO₄S) .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities and validates sulfonyl group orientation .
Advanced Research Questions
Q. How do the electron-withdrawing (benzenesulfonyl) and electron-donating (methoxy) substituents influence the compound’s reactivity?
- Electrophilic substitution : The benzenesulfonyl group directs electrophiles to meta/para positions on the quinoline ring, while the methoxy group enhances electron density, favoring nucleophilic attacks at specific sites .
- Redox behavior : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (quinoline core) and reduction peaks at -0.8 V (sulfonyl group), impacting catalytic or biological activity .
Q. What experimental designs are recommended to assess the compound’s biological activity?
- In vitro assays : Use dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity, with IC₅₀ calculations via nonlinear regression .
- Control variables : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) to isolate compound-specific effects .
- Mechanistic studies : Employ fluorescence microscopy to track cellular uptake and ROS generation, correlating with apoptosis markers (e.g., caspase-3 activation) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Derivatization : Synthesize analogs by replacing the benzenesulfonyl group with other sulfonamides or modifying the methoxy position. Test SAR using molecular docking (e.g., binding affinity to EGFR or COX-2) .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictory reports on the compound’s antioxidant vs. pro-oxidant effects?
- Context-dependent analysis : Antioxidant activity (e.g., DPPH radical scavenging) may dominate at low concentrations (≤10 μM), while pro-oxidant effects (e.g., Fenton-like reactions) emerge at higher doses (>50 μM) due to redox cycling .
- Experimental replication : Validate findings across multiple cell lines and antioxidant assays (e.g., ORAC, FRAP) to isolate confounding variables like intracellular glutathione levels .
Q. What methodologies resolve discrepancies in synthetic yields reported across studies?
- Stepwise optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, a 15% yield improvement was achieved by switching from THF to DMF in benzoylation steps .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-sulfonated derivatives) to refine reaction conditions .
Methodological Best Practices
Q. What analytical techniques are recommended for stability studies?
- Forced degradation : Expose the compound to heat (60°C), light (UV-A), and hydrolytic conditions (pH 1–13) for 48 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., ester hydrolysis in ethoxy substituents) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How to design a robust pharmacokinetic study for this compound?
- In vivo models : Administer intravenously (5 mg/kg) and orally (20 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Bioanalysis : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Key parameters include Cₘₐₓ, t₁/₂, and bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
